N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with significant biological activity. The structure includes a pyrimidine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C20H20N4O2S, with a molecular weight of 444.6 g/mol. The compound features a thioacetamide functional group linked to a pyrimidine derivative, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H20N4O2S |
Molecular Weight | 444.6 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Antimicrobial Properties
Research has indicated that compounds containing pyrimidine derivatives exhibit potent antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis and function .
Antitumor Activity
Several studies have focused on the antitumor potential of pyrimidine derivatives. For example, compounds related to this structure have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of synthesized thieno[2,3-d]pyrimidine derivatives:
- Compound VII showed an IC50 value of 27.6 µM against MDA-MB-231 cells.
- Structure Activity Relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance cytotoxicity compared to other substituents.
The mechanism by which this compound exerts its effects involves:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by mimicking natural substrates.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Table 2: Biological Activity Summary
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-11-17(2)13-18(12-16)28-23(32)15-35-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)19-7-6-8-20(14-19)34-3/h4-14,29H,15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWSCSROFNOERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.